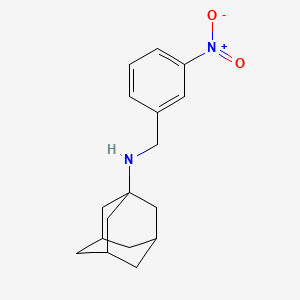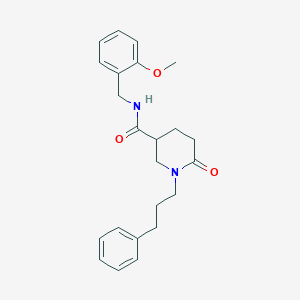
methyl N-(4-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(4-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as bath salts. It is a highly potent stimulant that produces effects similar to those of cocaine and amphetamines. MDPV has become a popular drug of abuse due to its intense euphoric effects and its ability to induce feelings of increased energy, alertness, and sociability. However, the use of MDPV has been associated with a number of serious health risks and adverse effects.
Mechanism of Action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, leading to the stimulation of the central nervous system and the induction of feelings of increased energy, alertness, and sociability. MDPV also has affinity for the sigma-1 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The use of MDPV has been associated with a number of serious health risks and adverse effects. These include increased heart rate and blood pressure, seizures, psychosis, and death. MDPV has also been shown to cause damage to the cardiovascular system, liver, and kidneys.
Advantages and Limitations for Lab Experiments
MDPV has been used extensively in laboratory experiments to study the effects of stimulant drugs on the central nervous system. Its potent effects on dopamine, norepinephrine, and serotonin reuptake make it a valuable tool for studying the mechanisms of action of these neurotransmitters. However, the use of MDPV in laboratory experiments is limited by its potential for abuse and its adverse effects on health.
Future Directions
There are many future directions for research on MDPV and other synthetic cathinones. One area of interest is the development of new treatments for addiction and overdose. Another area of interest is the study of the long-term effects of MDPV and other synthetic cathinones on the brain and body. Finally, there is a need for continued research into the mechanisms of action of MDPV and other psychoactive substances in order to better understand their effects on the central nervous system.
Synthesis Methods
MDPV is synthesized from readily available precursor chemicals using a multi-step process. The synthesis of MDPV involves the reaction of 4-chlorobenzoyl chloride with 2,6-dimethylphenylalanine in the presence of a base, followed by the addition of methyl iodide to form the final product. The synthesis of MDPV is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
MDPV has been the subject of extensive research in the field of neuroscience and pharmacology. Studies have shown that MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulant drugs such as cocaine and amphetamines.
properties
IUPAC Name |
methyl 2-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-6-5-7-13(2)17(12)21(14(3)19(23)24-4)18(22)15-8-10-16(20)11-9-15/h5-11,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZAQTXIZNXDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(4-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5062060.png)
![N-(1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5062077.png)
![1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5062088.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
![1-(3-phenylpropyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062101.png)

![4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)

![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5062150.png)
![1-methyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5062153.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B5062157.png)
![[1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5062163.png)